2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Overview
Description
2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of tert-butyl and methyl groups, along with the dicarboxylate functionality, makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with different fusion patterns and substitution patterns.
Uniqueness
2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of tert-butyl and methyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)11-10(12(17)19-4)9-7-5-6-8-16(9)15-11/h5-8H,1-4H3 |
InChI Key |
PHWBBQPVVOVCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN2C=CC=CC2=C1C(=O)OC |
Origin of Product |
United States |
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